2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3,4-dimethoxyphenyl)acetamide
Description
The compound 2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3,4-dimethoxyphenyl)acetamide features a pyrazolo[3,4-d]pyrimidinone core, a bicyclic heterocycle known for its role in kinase inhibition and anticancer activity. Key structural attributes include:
- 1-(4-Chlorophenyl) substituent: Enhances lipophilicity and influences binding interactions through electron-withdrawing effects.
- N-(3,4-Dimethoxyphenyl)acetamide side chain: The methoxy groups at positions 3 and 4 on the phenyl ring modulate solubility and metabolic stability.
Properties
IUPAC Name |
2-[1-(4-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(3,4-dimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN5O4/c1-30-17-8-5-14(9-18(17)31-2)25-19(28)11-26-12-23-20-16(21(26)29)10-24-27(20)15-6-3-13(22)4-7-15/h3-10,12H,11H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYLSGRCBUKTUPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3,4-dimethoxyphenyl)acetamide is a novel derivative belonging to the pyrazolo[3,4-d]pyrimidine family, which has garnered attention for its potential biological activities, particularly in oncology. This article synthesizes available research findings regarding the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The chemical formula of the compound is with a molecular weight of 439.8 g/mol. Its structure features a pyrazolo[3,4-d]pyrimidine core substituted with a chlorophenyl group and a dimethoxyphenyl acetamide moiety.
Anticancer Properties
Research has shown that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant anticancer activity. A study evaluating various derivatives found that compounds with similar structures often inhibit cell proliferation in multiple cancer cell lines. For instance:
- In vitro studies demonstrated that certain pyrazolo[3,4-d]pyrimidine derivatives could inhibit the growth of breast cancer cell lines such as MCF-7 and MDA-MB-231. The IC50 values for some derivatives were reported as low as 27.66 μM against MDA-MB-231 cells .
- Mechanisms of Action : These compounds are believed to exert their effects through various mechanisms including the inhibition of cyclin-dependent kinases (CDKs) and the epidermal growth factor receptor (EGFR), which are crucial for tumor growth and proliferation .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by various structural modifications:
- The presence of electron-withdrawing groups like chlorine enhances anticancer activity.
- Substituents on the phenyl rings can significantly affect potency; for example, methoxy groups have been associated with improved solubility and bioavailability .
Case Studies and Research Findings
Several studies have explored the biological effects of pyrazolo[3,4-d]pyrimidine derivatives:
- Cell Cycle Arrest and Apoptosis : One notable study indicated that specific derivatives could induce cell cycle arrest at the S phase and significantly increase apoptosis levels in MDA-MB-468 cells by 18.98-fold compared to controls . This suggests that these compounds may trigger intrinsic apoptotic pathways.
- Caspase Activation : The same study reported an increase in caspase-3 levels by 7.32-fold in treated cells, indicating that these compounds may activate apoptotic signaling pathways .
- In Silico Docking Studies : Molecular docking studies have been employed to predict how these compounds interact with target proteins involved in cancer progression. For instance, docking studies revealed that interactions primarily occur through hydrogen bonds and π-stacking with key residues in the active sites of targeted proteins .
Data Table: Biological Activity Summary
| Compound Name | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MDA-MB-231 | 27.66 | CDK inhibition |
| Compound B | MCF-7 | 4.93 | EGFR inhibition |
| Compound C | MDA-MB-468 | 18.98 | Induces apoptosis |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Pyrazolo[3,4-d]Pyrimidinone Core
Halogen-Substituted Phenyl Derivatives
- Target Compound : 4-Chlorophenyl at position 1.
- Analog 1: 2-[1-(4-Fluorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-methoxyphenyl)acetamide () Substituent: 4-Fluorophenyl (electron-withdrawing) and 3-methoxyphenyl (mono-methoxy). The single methoxy group lowers lipophilicity relative to the target’s 3,4-dimethoxy substitution .
Complex Chromenone Derivatives
- Analog 2: 2-(1-(4-(Dimethylamino)-3-(3-fluoro-4-isopropoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one () Substituents: Chromenone moiety with multiple fluorophenyl and isopropoxy groups.
Side Chain Modifications: Acetamide vs. Carboxamide
- Target Compound : Acetamide linked to 3,4-dimethoxyphenyl.
- Analog 3: N-(4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluorophenyl)acetamide () Substituents: Extended ethyl-chromenone side chain with fluorophenyl groups. Impact: The bulky side chain in Analog 3 may restrict membrane permeability, whereas the target’s compact dimethoxyphenyl group balances solubility and permeability .
Physicochemical Properties
Research Implications and Gaps
- Activity Data : Evidence lacks IC₅₀ values or kinase selectivity profiles for the target compound. Analog 1’s fluorine substitution warrants comparative studies on potency .
- Synthetic Optimization : highlights the role of DMF and K₂CO₃ in acetamide coupling, suggesting scalable routes for the target compound .
- Pharmacokinetics: The 3,4-dimethoxy groups in the target may improve metabolic stability over mono-methoxy analogs, but in vivo data are needed .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
